![molecular formula C11H11N3O2S B2855870 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1113111-28-6](/img/structure/B2855870.png)

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

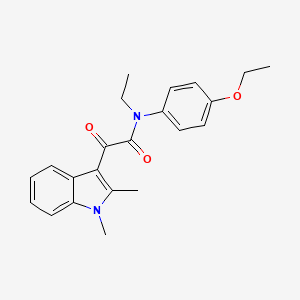

“2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” is a chemical compound with the molecular formula C11H11N3O2S. It has a molecular weight of 249.29 . This compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, involves several steps. The process typically starts with the preparation of key intermediates, such as ketodithioesters . These intermediates are then reacted with appropriate reagents to form the desired oxadiazole compound .Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving “this compound” can vary depending on the specific conditions and reagents used. For instance, it has been reported that ketothioamides can react with bromoketones to form thioethers .It is typically stored at room temperature and is a powder in its physical form .

科学的研究の応用

Synthesis and Biological Activity

- Novel dihydropyrimidine derivatives, including compounds related to "2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide", have been synthesized and characterized. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, showing potential for therapeutic applications in diabetes management (Lalpara et al., 2021).

Anticancer Evaluation

- Research on 1,3,4-oxadiazole derivatives, including structures similar to "this compound", has demonstrated anticancer activity. These compounds were synthesized and evaluated in vitro against various cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Corrosion Inhibition

- The thermodynamic properties of 1,3,4-oxadiazole compounds, closely related to "this compound", have been studied for their role as corrosion inhibitors for mild steel in sulfuric acid medium. These studies highlight the potential industrial applications of such compounds in protecting metals against corrosion (Bouklah et al., 2006).

Nematocidal Activity

- A series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has been synthesized and evaluated for their nematocidal activities. Certain compounds within this series showed promising activity against Bursaphelenchus xylophilus, a plant-pathogenic nematode, suggesting potential agricultural applications (Liu et al., 2022).

Antimicrobial Activity

- New 1,3,4-oxadiazole derivatives have been designed and synthesized, showing significant antimicrobial activity against a range of bacteria. This underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Aghekyan et al., 2020).

作用機序

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial effects .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Result of Action

oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), suggesting potential antibacterial activity .

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQWGXLOWODTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)